molecular formula C7H18N2O B13175774 (2-Aminobutyl)(2-methoxyethyl)amine

(2-Aminobutyl)(2-methoxyethyl)amine

Cat. No.: B13175774
M. Wt: 146.23 g/mol
InChI Key: NCJCJQVRCBKWPP-UHFFFAOYSA-N
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Description

(2-Aminobutyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C7H18N2O It is a derivative of amine, characterized by the presence of both an amino group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobutyl)(2-methoxyethyl)amine typically involves the reaction of 2-methoxyethylamine with 2-aminobutane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to purification steps, such as distillation and crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-Aminobutyl)(2-methoxyethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methoxyethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobutyl)(2-methoxyethyl)amine is unique due to the presence of both the amino and methoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1-N-(2-methoxyethyl)butane-1,2-diamine

InChI

InChI=1S/C7H18N2O/c1-3-7(8)6-9-4-5-10-2/h7,9H,3-6,8H2,1-2H3

InChI Key

NCJCJQVRCBKWPP-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCCOC)N

Origin of Product

United States

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